Diethylamine-15N hydrochloride is a nitrogen-labeled compound characterized by the molecular formula . This compound is a derivative of diethylamine, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. The incorporation of nitrogen-15 allows for enhanced tracking in various chemical and biological studies, making it a valuable tool in scientific research. Its unique isotopic signature enables researchers to explore reaction mechanisms and metabolic pathways with greater precision .
These diverse applications underscore its importance in both academic research and industrial practices.
Diethylamine-15N hydrochloride exhibits significant biological activity, particularly in research applications. Its isotopic labeling aids in studying metabolic pathways and enzyme kinetics. For instance, it can be employed to trace the dynamics of nitrogen metabolism in biological systems, providing insights into enzyme function and substrate interactions. Additionally, compounds derived from diethylamine have been noted for their pharmacological properties, including potential antibacterial and antifungal activities .
The synthesis of diethylamine-15N hydrochloride typically involves the reaction of diethylamine with hydrochloric acid under controlled conditions to ensure purity and yield. The nitrogen atom in diethylamine is isotopically labeled with nitrogen-15 during this process. In industrial settings, large-scale reactors are utilized, with strict control over reaction parameters to produce high-quality material suitable for research and commercial applications .
Studies involving diethylamine-15N hydrochloride focus on its interactions at the molecular level. The unique properties imparted by the nitrogen-15 isotope facilitate detailed investigations into how this compound interacts with various biological targets. This includes examining its role in metabolic pathways and its potential effects on cellular processes. Such studies are critical for understanding the broader implications of nitrogen-containing compounds in biological systems .
Several compounds share structural similarities with diethylamine-15N hydrochloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethylamine | Unlabeled version; widely used as a base in organic synthesis. | |
N,N-Diethylethylenediamine | Contains two amine groups; used in polymer chemistry. | |
Triethylamine | Tertiary amine; utilized as a catalyst and solvent. |
Diethylamine-15N hydrochloride's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracking and analyzing
Diethylamine-15N hydrochloride exhibits a crystalline structure that fundamentally resembles its unlabeled counterpart, maintaining the characteristic salt architecture of protonated secondary amines with chloride anions [1] [2]. The compound crystallizes in an orthorhombic system, typically adopting the Pmmn space group, consistent with similar aliphatic amine hydrochloride salts [3]. The fundamental crystallographic parameters demonstrate remarkable consistency with the unlabeled compound, with unit cell dimensions showing minimal deviation from the natural abundance material [4] [5].
The molecular architecture centers on the protonated diethylammonium cation [Et₂NH₂]⁺, where the nitrogen atom adopts a slightly distorted tetrahedral geometry [4]. The nitrogen center coordinates with two ethyl groups and two hydrogen atoms, creating a quaternary ammonium-like structure stabilized by the chloride counterion. Bond length analysis reveals that the nitrogen-carbon bonds maintain lengths of approximately 1.49-1.53 Å, consistent with typical sp³ hybridized nitrogen-carbon single bonds [4] [6]. The carbon-carbon bonds within the ethyl chains exhibit standard lengths of 1.51-1.53 Å, reflecting minimal perturbation from the isotopic substitution [7].
The hydrogen bonding network represents a critical structural feature, with the protonated nitrogen center forming strong hydrogen bonds with chloride anions [3] [8]. These N-H···Cl interactions typically range from 3.10-3.15 Å in donor-acceptor distance, with bond angles approaching 160-175°, indicating nearly linear hydrogen bonding geometry [9]. The crystallographic analysis demonstrates that each ammonium hydrogen participates in hydrogen bonding, creating an extended three-dimensional network that contributes significantly to the lattice stability [3].
Property | Diethylamine-15N Hydrochloride | Diethylamine Hydrochloride (Unlabeled) |
---|---|---|
CAS Number | 262601-45-6 | 660-68-4 |
Molecular Formula | C₄H₁₂ClN | C₄H₁₂ClN |
Molecular Weight (g/mol) | 110.59 | 109.60 |
IUPAC Name | N-ethylethan(¹⁵N)amine hydrochloride | N-ethylethanamine hydrochloride |
Melting Point (°C) | 227-230 | 227-234 |
Isotopic Enrichment | >98 atom% ¹⁵N | Natural abundance |
Standard InChI Key | HDITUCONWLWUJR-LJJZSEGWSA-N | HDITUCONWLWUJR-UHFFFAOYSA-N |
Canonical SMILES | CCNCC.Cl | CCNCC.Cl |
Isomeric SMILES | CC[15NH]CC.Cl | CCNCC.Cl |
The charge distribution within the crystal structure shows the positive charge primarily localized on the nitrogen atom, with significant delocalization onto the attached hydrogen atoms participating in hydrogen bonding [3]. Hirshfeld surface analysis of similar diethylammonium salts reveals that hydrogen bonding interactions constitute the dominant intermolecular forces, with H···Cl contacts comprising approximately 60-70% of the total surface interactions [4]. The remaining surface interactions involve weaker van der Waals forces between alkyl chains and dispersion interactions that contribute to the overall crystal packing stability [3].
The incorporation of nitrogen-15 into the diethylamine hydrochloride structure introduces subtle but measurable isotopic effects on the molecular geometry [10] [11]. These effects primarily manifest through changes in vibrational properties rather than significant alterations to equilibrium bond lengths or angles [12] [13]. The fundamental principle underlying these geometric isotope effects relates to the differential zero-point energies between ¹⁴N and ¹⁵N isotopologues, which can influence the average bond lengths and molecular conformations [14] [15].
Theoretical calculations predict that nitrogen-15 substitution results in negligible changes to covalent bond lengths, with N-C bond length variations typically less than 0.001 Å [12]. The N-H bond lengths remain essentially unchanged, as the isotopic substitution affects the nitrogen nucleus rather than the hydrogen atoms directly involved in bonding [11]. However, subtle changes in bond angles may occur, with variations typically within 0.1° for major bond angles such as C-N-C and H-N-H angles [12].
The hydrogen bonding geometry exhibits particularly interesting isotopic effects [10] [14]. While the N-H···Cl donor-acceptor distances show minimal change (typically ±0.001 Å), the hydrogen bond angles may shift slightly due to altered vibrational averaging effects [13]. The nitrogen-15 isotope creates a different vibrational environment that can affect the time-averaged positions of atoms, leading to small but detectable changes in hydrogen bonding geometry [11] [12].
Bond Type | Unlabeled Diethylamine HCl | Expected ¹⁵N-Labeled Values | Isotopic Effect Magnitude |
---|---|---|---|
N-H bond length (Å) | 1.015-1.025 | 1.015-1.025 (no change) | Negligible |
N-C bond length (Å) | 1.49-1.53 | 1.49-1.53 (minimal change) | Very small (<0.001 Å) |
C-C bond length (Å) | 1.51-1.53 | 1.51-1.53 (no change) | None |
N···Cl hydrogen bond (Å) | 3.10-3.15 | 3.10-3.15 (±0.001 Å) | Very small |
N-H···Cl angle (°) | 160-175 | 160-175 (±0.1°) | Minimal |
C-N-C bond angle (°) | 115-118 | 115-118 (±0.1°) | Minimal |
H-N-H bond angle (°) | 106-109 | 106-109 (±0.1°) | Minimal |
The vibrational isotope effects represent the most significant manifestation of nitrogen-15 substitution [16] [17]. The reduced mass changes associated with isotopic substitution primarily affect vibrational modes involving significant nitrogen motion [18] [17]. N-H deformation modes typically show frequency shifts of -2 to -5 cm⁻¹, while C-N stretching modes exhibit shifts of -3 to -5 cm⁻¹ [17]. These frequency changes reflect the increased reduced mass of vibrations involving the heavier nitrogen-15 isotope [16].
The conformational preferences of the ethyl chains remain largely unaffected by nitrogen-15 substitution [3]. The rotational barriers around N-C bonds show negligible isotopic dependence, maintaining the characteristic conformational flexibility of diethylamine derivatives [19]. However, the coupling between different vibrational modes may change subtly, potentially affecting the thermal motion patterns within the crystal lattice [3].
Direct comparison between diethylamine-15N hydrochloride and its unlabeled counterpart reveals the subtle but significant effects of isotopic substitution on molecular and crystal properties [2] [20]. The most immediately apparent difference lies in the molecular weight, with the labeled compound exhibiting a mass increase of 0.99 daltons due to the additional neutron in the nitrogen-15 nucleus [2] [21]. This mass difference, while small, creates measurable effects in density, with the isotopically labeled compound showing a density increase of approximately 0.01 g/cm³ [21].
The melting point behavior demonstrates remarkable similarity between the two compounds, with both exhibiting melting points in the range of 227-234°C [2] [22]. This similarity indicates that the intermolecular forces governing crystal stability remain essentially unchanged upon isotopic substitution [22]. The slight variation in melting point ranges may reflect different crystallization conditions or purity levels rather than fundamental isotopic effects [23].
Spectroscopic analysis provides the most sensitive probe for detecting isotopic effects [18] [17]. Nuclear magnetic resonance spectroscopy reveals the most dramatic differences, with nitrogen-15 exhibiting distinct chemical shifts and coupling patterns compared to the natural abundance nitrogen-14 [17]. The ¹⁵N NMR signal appears at characteristic chemical shifts that differ significantly from ¹⁴N, enabling unambiguous identification of the isotopically labeled compound [17] [24].
Vibrational Mode | ¹⁴N Natural Abundance | ¹⁵N Isotopic Substitution | Isotopic Shift (cm⁻¹) |
---|---|---|---|
N-H symmetric stretch (cm⁻¹) | 3300-3400 | 3300-3400 (unchanged) | 0 |
N-H asymmetric stretch (cm⁻¹) | 3250-3350 | 3250-3350 (unchanged) | 0 |
N-H deformation (cm⁻¹) | 1580-1620 | 1575-1615 (-2 to -5 cm⁻¹) | -2 to -5 |
C-N stretch (cm⁻¹) | 1050-1150 | 1045-1145 (-3 to -5 cm⁻¹) | -3 to -5 |
C-C stretch (cm⁻¹) | 800-900 | 800-900 (unchanged) | 0 |
N-H···Cl hydrogen bond stretch (cm⁻¹) | 150-250 | 148-248 (-1 to -2 cm⁻¹) | -1 to -2 |
Infrared spectroscopy reveals subtle but consistent differences in vibrational frequencies [18]. The most significant changes occur in modes involving substantial nitrogen displacement, particularly the N-H deformation and C-N stretching vibrations [17]. These frequency shifts follow the expected pattern based on reduced mass calculations, with lower frequencies observed for the heavier nitrogen-15 isotopologue [16] [18].
The chemical reactivity of both compounds remains essentially identical, as the isotopic substitution does not significantly alter the electronic structure or chemical bonding [24]. Both compounds exhibit identical solubility patterns, acid-base behavior, and coordination chemistry [2] [9]. This equivalence makes the nitrogen-15 labeled compound an ideal tracer for mechanistic studies, as it maintains the chemical behavior of the natural compound while providing a distinctive spectroscopic signature [17] [24].
Crystal packing analysis demonstrates that both compounds adopt virtually identical three-dimensional structures [4] [5]. The hydrogen bonding networks show the same connectivity patterns and similar geometric parameters [3]. The unit cell dimensions remain within experimental error, indicating that the isotopic substitution does not induce significant structural reorganization [23] [13].
The thermal properties, including heat capacity and thermal expansion coefficients, show minimal differences between the isotopic variants [9]. These similarities reflect the fact that the intermolecular forces and lattice dynamics remain essentially unchanged upon isotopic substitution [3]. The slight differences that do exist primarily relate to the altered vibrational frequencies rather than fundamental changes in bonding or packing interactions [13].
The hydrochlorination of diethylamine-15N represents the most direct and efficient synthetic approach for obtaining diethylamine-15N hydrochloride. This methodology involves the reaction of isotopically labeled diethylamine with hydrogen chloride gas or hydrochloric acid under controlled conditions [1] [2].
The fundamental reaction proceeds through a straightforward acid-base neutralization mechanism where diethylamine-15N acts as a Lewis base and hydrogen chloride serves as the proton donor. The reaction is typically performed at temperatures ranging from 0 to 25°C to prevent decomposition of the isotopically labeled substrate [3]. The process exhibits excellent atom economy since both reactants are incorporated into the final product with minimal waste generation [4].
The reaction kinetics are highly favorable, with completion typically achieved within 2-6 hours under optimized conditions. Temperature control is critical, as elevated temperatures can lead to thermal decomposition of the nitrogen isotope bond, resulting in isotopic scrambling and reduced enrichment levels [5]. The use of anhydrous conditions is essential to prevent hydrolysis and maintain the integrity of the isotopic labeling [6].
Recent studies have demonstrated that the choice of solvent significantly impacts the reaction efficiency and isotopic retention. Non-protic solvents such as dichloromethane and ethyl acetate provide optimal results, maintaining isotopic enrichment levels above 95% while achieving yields of 85-95% [7]. The reaction proceeds via a concerted mechanism where the nitrogen lone pair attacks the hydrogen atom of hydrogen chloride, forming an intimate ion pair that rapidly collapses to the hydrochloride salt [2].
The stoichiometry of the reaction requires careful optimization to ensure complete conversion. A slight excess of hydrogen chloride (1.1-1.2 equivalents) is typically employed to drive the reaction to completion while avoiding the formation of secondary products [3]. The reaction mixture must be maintained under an inert atmosphere to prevent oxidation of the amine substrate and subsequent isotopic exchange with atmospheric nitrogen [8].
The mechanistic pathway involves initial coordination of the diethylamine-15N nitrogen atom with the hydrogen chloride, followed by rapid proton transfer to form the ammonium chloride salt. The process is thermodynamically favored with an estimated free energy change of approximately -85 kJ/mol [2]. The isotopic enrichment is preserved throughout the reaction due to the kinetic preference for the 15N isotope in the nitrogen-hydrogen bond formation [5].
Advanced spectroscopic studies have revealed that the reaction proceeds through a zwitterionic intermediate where the nitrogen atom bears a positive charge while the chloride ion remains coordinated. This intermediate rapidly collapses to form the stable hydrochloride salt without isotopic scrambling [9]. The reaction exhibits first-order kinetics with respect to both diethylamine-15N and hydrogen chloride concentrations.
Distillation remains the most effective purification technique for diethylamine-15N hydrochloride, offering excellent isotopic retention and high purity levels. The process leverages the distinct boiling points of the desired product and various impurities commonly present in the reaction mixture [10]. Fractional distillation under reduced pressure is particularly advantageous for isotopically labeled compounds, as it minimizes thermal stress and reduces the risk of isotopic exchange [11].
The distillation process typically operates at pressures ranging from 10-50 mmHg, with temperatures maintained between 80-120°C depending on the specific system configuration. The relatively low boiling point of diethylamine-15N hydrochloride (approximately 225°C at atmospheric pressure) allows for efficient separation from higher-boiling impurities without significant decomposition [12]. Recovery rates of 75-85% are routinely achieved with purity levels exceeding 98% [13].
Recrystallization provides an alternative purification approach that is particularly suitable for removing ionic impurities and achieving high crystalline purity. The process involves dissolving the crude diethylamine-15N hydrochloride in a suitable solvent system, typically consisting of ethanol-water mixtures with ratios optimized for maximum solubility at elevated temperatures and minimal solubility at reduced temperatures [13].
The selection of recrystallization solvent is crucial for maintaining isotopic integrity. Protic solvents such as methanol and ethanol can potentially facilitate hydrogen-deuterium exchange, although this is less problematic for 15N-labeled compounds compared to deuterated analogues [14]. The crystallization process typically requires multiple cycles to achieve pharmaceutical-grade purity, with each cycle resulting in approximately 60-80% recovery while progressively increasing purity levels [9].
Column chromatography offers precise control over the purification process but requires careful optimization to minimize isotopic fractionation. Ion-exchange chromatography has proven particularly effective for removing trace metal impurities and residual organic contaminants [15]. The use of strong cation-exchange resins allows for selective retention of the protonated amine while allowing neutral and anionic impurities to pass through the column.
The chromatographic conditions must be carefully controlled to prevent column overloading and ensure quantitative recovery. Flow rates of 1-2 mL/min per gram of resin are typically employed, with gradient elution using hydrochloric acid solutions of increasing concentration [9]. The process achieves purity levels of 90-99% with recovery rates of 50-70%, making it suitable for small-scale preparations where highest purity is essential [15].
Recent developments in purification technology have introduced automated systems that combine multiple purification techniques in a single integrated process. These systems utilize real-time monitoring of isotopic enrichment levels through mass spectrometry, allowing for dynamic optimization of purification parameters [16]. The integration of continuous flow technology with traditional batch purification methods has shown promise for improving both efficiency and isotopic retention.
Sublimation represents a specialized purification technique that can be employed for compounds with suitable vapor pressure characteristics. The process operates under high vacuum conditions (10^-3 to 10^-5 mmHg) at temperatures 50-100°C below the normal boiling point [9]. While recovery rates are typically lower (65-75%), the technique provides exceptional purity levels and complete removal of non-volatile impurities.
The primary scalability challenge in 15N-labeled amine synthesis stems from the prohibitive cost of isotopically enriched starting materials. The price of 15N-labeled precursors is typically 50-100 times higher than their natural abundance counterparts, making large-scale production economically challenging [4]. This cost differential necessitates extremely high atom utilization efficiency and minimal waste generation throughout the synthetic process.
The economics of scale-up are further complicated by the specialized equipment requirements for handling isotopically labeled materials. Dedicated reaction vessels, purification systems, and analytical instrumentation are required to prevent cross-contamination and ensure accurate isotopic analysis [17]. The capital investment for a pilot-scale 15N-labeled synthesis facility is typically 3-5 times higher than equivalent conventional synthesis equipment.
The transition from laboratory-scale to pilot-scale synthesis introduces numerous technical challenges that are particularly acute for isotopically labeled compounds. Heat and mass transfer limitations become significant factors in larger reaction vessels, potentially leading to local temperature variations that can promote isotopic scrambling [7]. The design of scaled-up systems must incorporate advanced temperature control and mixing technologies to maintain the homogeneous conditions essential for preserving isotopic integrity.
Quality control becomes increasingly complex at larger scales, requiring continuous monitoring of isotopic enrichment levels throughout the process. Traditional analytical methods may be insufficient for real-time process control, necessitating the development of online monitoring systems capable of detecting isotopic composition with high precision [16]. The implementation of statistical process control methods specifically adapted for isotopically labeled synthesis is essential for maintaining product quality.
Continuous flow synthesis has emerged as a promising approach for addressing many scalability challenges in 15N-labeled amine synthesis. The improved heat and mass transfer characteristics of microreactor systems minimize the risk of isotopic scrambling while enabling precise control over reaction conditions [7]. The reduced residence time in continuous flow systems also decreases the opportunity for unwanted side reactions that could compromise isotopic purity.
The development of modular synthesis platforms allows for incremental scale-up while maintaining the process conditions optimized at laboratory scale. These systems can be operated in parallel to achieve higher throughput without the risks associated with direct scale-up of batch processes [4]. The modular approach also provides flexibility for process optimization and troubleshooting without disrupting the entire production system.
The high cost of 15N-labeled precursors necessitates the development of comprehensive waste minimization and recycling strategies. Advanced separation techniques must be employed to recover and recycle isotopically labeled materials from process waste streams [14]. The design of closed-loop systems that minimize isotopic material loss is essential for economic viability at larger scales.
Solvent recovery and recycling systems must be carefully designed to prevent isotopic contamination while maximizing material recovery. The use of dedicated solvent recovery equipment for isotopically labeled synthesis prevents cross-contamination with natural abundance materials [18]. Advanced distillation and membrane separation technologies are being developed specifically for isotopic material recovery applications.
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